2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Research on dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which are structurally related to the compound of interest, has led to the discovery of novel fluorescent chemosensors. These chemosensors show potential for the detection of Fe3+ ions and picric acid with nanomolar sensitivity. Such chemosensors could be applied in environmental monitoring and security measures to detect hazardous substances (Shylaja et al., 2020).
Anticancer Activity
Compounds structurally similar to "2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one" have been synthesized and evaluated for their anticancer activity. For example, derivatives of 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione have shown moderate to potent antiproliferative activities against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Jiang et al., 2016).
Molecular Docking and Drug Development
Further, the design and synthesis of molecules containing the 1,3,4-thiadiazole and 1,2,3-triazole moieties, akin to the structural motifs that might be present in compounds related to "this compound", have been explored for their potential antiviral activity against COVID-19. Such studies indicate the role of these compounds in structure-guided drug development for infectious diseases (Rashdan et al., 2021).
Neurological Research
Research on derivatives that act on GluN2B-containing NMDA receptors has been conducted, revealing that certain compounds exhibit significant binding affinity and antagonistic effects in neurological models. This research suggests potential applications in studying and treating neurological disorders (Gitto et al., 2014).
Materials Science
In materials science, studies on dibranched, heterocyclic "push-pull" chromophores have shown the importance of molecular architecture in determining thin-film microstructure and optical/electrooptic response. This research demonstrates applications in developing materials with specific optical properties for use in electronics and photonics (Facchetti et al., 2006).
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-7-16(8-5-11)13(17)10-15-6-2-3-12(14)9-15/h11-12H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIXCCSFLDRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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